molecular formula C24H21N3O2S B11561115 4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11561115
M. Wt: 415.5 g/mol
InChI Key: FUPHKUJOUVPDTG-MFKUBSTISA-N
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Description

4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole typically involves the condensation of a thioamide with a hydrazine derivative. The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent recycling and catalyst reuse, would be crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the hydrazone moiety, leading to the formation of hydrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development:

Industry

    Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur.

    4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-imidazole: Similar structure but with an additional nitrogen atom.

Uniqueness

The presence of the thiazole ring in 4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C24H21N3O2S/c1-28-21-13-12-20(23(14-21)29-2)15-25-27-24-26-22(16-30-24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,27)/b25-15+

InChI Key

FUPHKUJOUVPDTG-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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